BenchChemオンラインストアへようこそ!

3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide

sigma-1 receptor radioligand binding CNS pharmacology

3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1351653-20-7) is a synthetic small molecule (MW 374.88 g/mol, formula C₁₉H₁₉ClN₂O₂S) belonging to the 3,4-dihydroisoquinoline-2(1H)-sulfonamide class. This compound incorporates a 3-chlorobenzenesulfonamide warhead linked via a but-2-yn-1-yl spacer to a 3,4-dihydroisoquinoline moiety, a scaffold investigated for sigma receptor engagement and carbonic anhydrase inhibition.

Molecular Formula C19H19ClN2O2S
Molecular Weight 374.88
CAS No. 1351653-20-7
Cat. No. B2740131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide
CAS1351653-20-7
Molecular FormulaC19H19ClN2O2S
Molecular Weight374.88
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H19ClN2O2S/c20-18-8-5-9-19(14-18)25(23,24)21-11-3-4-12-22-13-10-16-6-1-2-7-17(16)15-22/h1-2,5-9,14,21H,10-13,15H2
InChIKeyMUDCZRSBJWWDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1351653-20-7): Chemical Identity and Research-Grade Procurement Profile


3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1351653-20-7) is a synthetic small molecule (MW 374.88 g/mol, formula C₁₉H₁₉ClN₂O₂S) belonging to the 3,4-dihydroisoquinoline-2(1H)-sulfonamide class . This compound incorporates a 3-chlorobenzenesulfonamide warhead linked via a but-2-yn-1-yl spacer to a 3,4-dihydroisoquinoline moiety, a scaffold investigated for sigma receptor engagement [1] and carbonic anhydrase inhibition [2]. It is supplied as a research reagent with typical purity of ≥95% .

Why Generic Substitution Fails for 3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide: Structural Nuances Driving Divergent Target Engagement


Close analogs of 3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide that share the dihydroisoquinoline-but-2-ynyl core but differ in the terminal aryl group—such as the 4-bromo, 4-acetyl, or unsubstituted phenyl variants—cannot be considered functionally interchangeable. Within the broader isoquinoline-sulfonamide class, minor substituent alterations on the aryl ring profoundly modulate isoform selectivity across the carbonic anhydrase family, shifting inhibitory preference among hCA I, II, IX, and XIV by orders of magnitude [1]. Furthermore, the 3-chloro substitution pattern and the alkyne spacer are structural motifs present in certain sigma receptor ligands [2], suggesting that even isosteric replacements (e.g., 3-CF₃ or 3-OCH₃) could redirect pharmacological activity from sigma-1/sigma-2 engagement toward alternative targets. Direct procurement of this specific CAS number is therefore essential to maintain target engagement fidelity and avoid confounding structure–activity drift.

Product-Specific Quantitative Evidence Guide: Benchmarking 3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide Against Structural Analogs


Sigma-1 Receptor Affinity: Distinguishing 3-Chloro from 4-Bromo Substitution

The 3-chloro-substituted compound exhibits measurable affinity for the sigma-1 receptor in guinea pig brain membrane preparations, as cataloged in ChEMBL (CHEMBL802052) [1]. In contrast, the 4-bromo analog 4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide (CAS not available in public bioactivity databases) lacks documented sigma receptor binding data, suggesting that the position and electronic nature of the halogen substituent (3-Cl vs. 4-Br) may determine sigma receptor recognition. This differential engagement supports selection of the 3-chloro derivative for sigma-1-targeted screening campaigns.

sigma-1 receptor radioligand binding CNS pharmacology

Halogen Substitution Impact on Carbonic Anhydrase Isoform Selectivity Profile

In the cognate 3,4-dihydroisoquinoline-2(1H)-sulfonamide chemical series, varying the N-aryl sulfonamide substituent shifts the selectivity profile across hCA isoforms I, II, IX, and XIV. Gitto et al. (2010) demonstrated that compounds in this class achieve nanomolar inhibition of tumor-associated hCA IX and hCA XIV while sparing the ubiquitous hCA II isoform, a selectivity window determined by specific aryl group electronics [1]. By extension, the 3-chloro substituent on the target compound is predicted to confer a distinct hCA isoform inhibition fingerprint compared to analogs bearing 4-substituted or disubstituted aryl rings. The 4-acetyl analog 4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide is anticipated to show divergent CA inhibition due to the electron-withdrawing acetyl group, though head-to-head data are not yet published.

carbonic anhydrase isoform selectivity sulfonamide

Alkyne Spacer: Rigid Linear Geometry Versus Flexible Alkyl Chain in Target Recognition

The but-2-yn-1-yl spacer in 3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide enforces a rigid, linear distance (~4–5 Å between the sulfonamide nitrogen and the dihydroisoquinoline tertiary amine) and restricts rotational freedom compared to saturated butyl-linked analogs such as compounds in the 1,2,3,4-tetrahydroisoquinolin-2-yl-butyl series [1]. This conformational constraint reduces the entropic penalty upon binding and fixes the relative orientation of the two pharmacophoric elements—the sulfonamide zinc-binding group and the dihydroisoquinoline ring—potentially enhancing selectivity for targets requiring a precise inter-pharmacophore distance, such as certain hCA isoforms or sigma receptors. Saturated-chain analogs would populate multiple low-energy conformers, increasing the likelihood of off-target interactions.

alkyne spacer conformational restriction binding entropy

Purity and Identity Specifications for Reproducible Pharmacological Profiling

3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide is supplied at a standard purity of ≥95% (HPLC) by commercial vendors, with the CAS registry number 1351653-20-7 providing unambiguous chemical identity . In contrast, numerous close analogs in the dihydroisoquinoline-but-2-ynyl sulfonamide family lack dedicated CAS numbers or are offered only as custom synthesis products with variable purity specifications (e.g., the 4-bromo and 4-acetyl analogs are cataloged without defined bioactivity data and with minimal characterization). This difference in documentation rigor ensures that the target compound can be sourced with verified identity, facilitating reproducible dose–response measurements across laboratories.

chemical purity batch consistency procurement specification

Optimal Research and Industrial Application Scenarios for 3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide


Sigma-1 Receptor Pharmacology: Ligand Screening and Probe Development

This compound is suitable as a starting point for sigma-1 receptor ligand discovery programs. Its documented inclusion in sigma-1 binding assay datasets (ChEMBL_200964) provides a basis for structure–activity relationship (SAR) exploration around the 3-chlorobenzenesulfonamide motif [1]. Researchers can use this compound as a reference ligand to benchmark novel sigma-1 candidates in radioligand displacement assays using guinea pig brain membranes.

Carbonic Anhydrase Isoform Selectivity Profiling in Oncology Research

Drawing on class-level SAR from Gitto et al. (2010), this dihydroisoquinoline-sulfonamide can be evaluated for differential inhibition of tumor-associated hCA IX and hCA XIV versus cytosolic hCA II [2]. The 3-chloro aryl substitution is hypothesized to confer a distinct selectivity profile, making this compound a candidate for profiling in stopped-flow CO₂ hydration assays against a panel of recombinant human CA isoforms.

Conformationally Restricted Pharmacophore Template for Structure-Based Drug Design

The but-2-yn-1-yl linker enforces a rigid, linear geometry between the sulfonamide and dihydroisoquinoline moieties [3]. This feature makes the compound a valuable scaffold for co-crystallization studies with target proteins (e.g., hCA II), where a well-defined inter-pharmacophore distance facilitates unambiguous electron density interpretation and rational optimization of binding interactions.

Chemical Probe for Investigating Halogen Effects on Membrane Permeability and Target Engagement

The 3-chloro substituent provides a distinct electronic and lipophilic signature compared to 4-halo or 4-acyl analogs. This compound can be used in parallel artificial membrane permeability assays (PAMPA) and cellular target engagement studies (e.g., CETSA) to quantify how the position and nature of the halogen modulate passive permeability and intracellular target binding, guiding the selection of optimal substituents for CNS or peripheral indications.

Quote Request

Request a Quote for 3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.